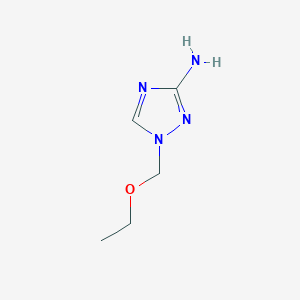
2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide typically involves multiple steps starting from acyclic starting materials. One common method includes the following steps :
Formation of the Pyrimidine Ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanates.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine ring structure.
S-Methylation: The compound is then methylated to introduce the sulfonamide group.
Oxidation: The methylated product is oxidized to form the sulfonyl compound.
Formation of Guanidines: Finally, the compound is reacted with suitable amines to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Applications De Recherche Scientifique
2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitrypanosomal and antiplasmodial activities. These properties make it a candidate for developing treatments for diseases like sleeping sickness and malaria.
Biology: The compound’s ability to inhibit certain enzymes and pathways makes it useful in biological research to study cellular processes and disease mechanisms.
Industry: Its derivatives can be used in the synthesis of other pharmacologically active compounds, making it valuable in the pharmaceutical industry.
Mécanisme D'action
The exact mechanism of action of 2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide is not well-documented. similar compounds often exert their effects by interacting with specific enzymes or receptors in the body, leading to inhibition or activation of certain biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminopyrimidine: Known for its antiplasmodial activity.
2-amino-5-ethylpyrimidine: Studied for its antitumor properties.
2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines: Potent PI3K inhibitors.
Uniqueness
2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents with potentially fewer side effects and improved efficacy.
Propriétés
Formule moléculaire |
C7H12N4O2S |
|---|---|
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
2-amino-N-propan-2-ylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C7H12N4O2S/c1-5(2)11-14(12,13)6-3-9-7(8)10-4-6/h3-5,11H,1-2H3,(H2,8,9,10) |
Clé InChI |
ZMDHJGCBZMADIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)C1=CN=C(N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


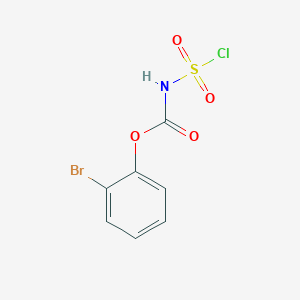

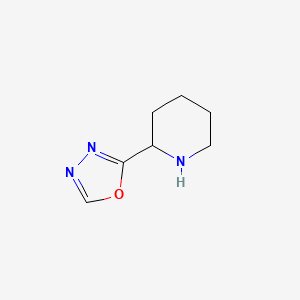
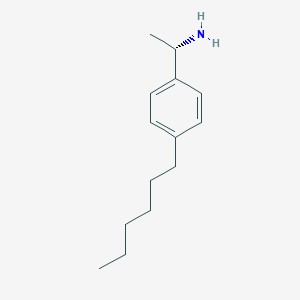
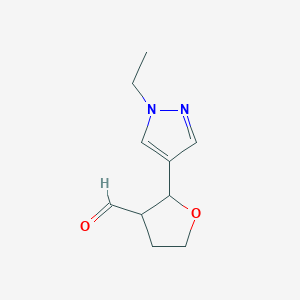

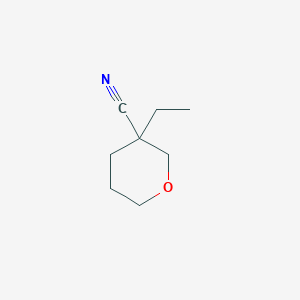
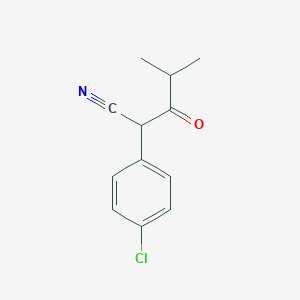
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol](/img/structure/B13173663.png)
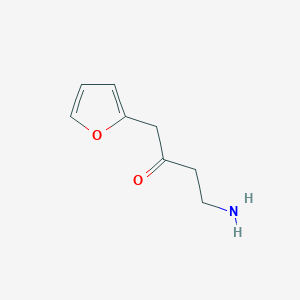
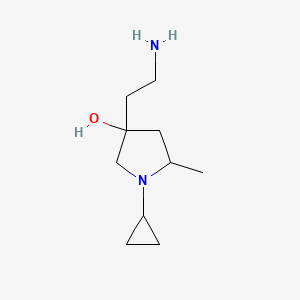

![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)
